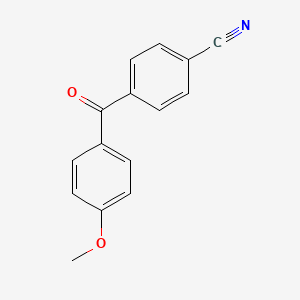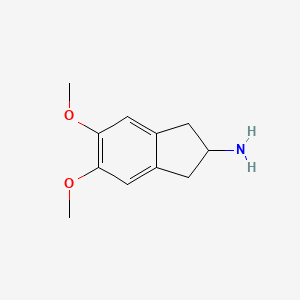
(S)-4-Methyldihydrofuran-2(3H)-one
Overview
Description
(S)-4-Methyldihydrofuran-2(3H)-one, commonly referred to as MDF, is a synthetic organic compound that has been used in a variety of scientific research applications. The compound is an important intermediate in the synthesis of a variety of compounds, including drugs, pesticides and other biologically active compounds. MDF is a versatile compound that can be used in a variety of laboratory experiments, and its use has been increasing in recent years.
Scientific Research Applications
Endoplasmic Reticulum (ER) Stress Protection
A study identified novel compounds isolated from the edible mushroom Mycoleptodonoides aitchisonii, which showed activity against endoplasmic reticulum (ER) stress-dependent cell death. This suggests potential therapeutic applications for diseases where ER stress is a contributing factor (Choi et al., 2009).
Biomass-Derived Solvent Applications
2-Methyltetrahydrofuran, derived from renewable resources, is highlighted for its utility as an alternative solvent in synthesis processes, biotransformations, and material processing due to its environmental benignity and physical-chemical properties (Pace et al., 2012).
Semiconducting Materials
Research on hybrid metal iodide perovskites for optoelectronic applications shows the importance of organic cations in the synthesis of materials with high charge mobilities and photoluminescent properties (Stoumpos et al., 2013).
Organic Synthesis and Catalysis
Studies have explored the synthesis of diastereo- and enantiomerically pure compounds via lipase-catalyzed acylation, indicating the potential for (S)-4-Methyldihydrofuran-2(3H)-one derivatives in pharmaceutical synthesis (Lindström et al., 2005).
Chemical Kinetics and Combustion
Research into the combustion behavior of tetrahydrofurans, including studies on their reactivity and kinetic modeling, provides insights into their potential as biofuels (Tripathi et al., 2019).
Molecular Structure and Antioxidant Activity
A novel phthalide derivative was studied for its structure, antioxidant activity, DNA binding, and molecular docking, showing multifaceted biological applications (Yılmaz et al., 2020).
Anti-Inflammatory Activity
The anti-inflammatory activities of newly synthesized compounds highlight the potential for this compound derivatives in the development of anti-inflammatory drugs (Osarodion, 2020).
Antifungal Activity
Compounds derived from this compound exhibited antifungal activity against pathogenic fungi, suggesting applications in agriculture and pharmaceuticals (Viturro et al., 2001).
properties
IUPAC Name |
(4S)-4-methyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-4-2-5(6)7-3-4/h4H,2-3H2,1H3/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZLTHLQMAFAPA-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401291959 | |
| Record name | (4S)-Dihydro-4-methyl-2(3H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401291959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64190-48-3 | |
| Record name | (4S)-Dihydro-4-methyl-2(3H)-furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64190-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4S)-Dihydro-4-methyl-2(3H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401291959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-dihydro-4-methylfuran-2(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.823 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Pyrazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B1310561.png)








